N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the reaction of 2,4-dimethoxyaniline with a suitable thiazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or green chemistry approaches. These methods aim to reduce waste and improve the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial RNA polymerase, thereby preventing bacterial RNA synthesis and leading to antimicrobial effects . The compound’s anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazine structure.
Ritonavir: An antiretroviral drug that also contains a thiazine ring.
Uniqueness
N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific substitution pattern and the presence of both methoxy and carboxamide groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H20N2O5S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H20N2O5S/c1-24-19-11-8-14(12-17(19)16-6-4-5-7-21(16)30(24,26)27)22(25)23-18-10-9-15(28-2)13-20(18)29-3/h4-13H,1-3H3,(H,23,25) |
InChI Key |
FSRXHVRUBGCRTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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